

Application Note: LC-MS/MS Quantification of Dicafeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3,4-Di-O-Caffeoylquinic acid

Cat. No.: B10762116

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Introduction

Dicafeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in a variety of plants, including coffee beans, artichokes, and various medicinal herbs. These compounds are esters of caffeic acid and quinic acid and exist as numerous positional and geometric isomers, with the most common being 1,3-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA.[1] DiCQAs have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate quantification of individual diCQA isomers is crucial for understanding their specific contributions to the therapeutic effects of plant extracts and for the standardization of herbal products. This application note provides a detailed protocol for the quantification of dicafeoylquinic acid isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

The following table summarizes the quantitative data of major diCQA isomers identified in an extract of *Ilex paraguariensis* (Mate) leaves, demonstrating the utility of the described method

for the analysis of complex plant matrices.

Table 1: Quantitative Analysis of Dicafeoylquinic Acid Isomers in *Ilex paraguariensis* Leaf Extract

Peak	Compound	Retention Time (min)	[M-H] ⁻ (m/z)
7	3,5-dicafeoylquinic acid	7.9	515
8	1,5-dicafeoylquinic acid	8.8	515
9	4,5-dicafeoylquinic acid	9.2	515

Data adapted from qualitative and quantitative analysis of *Ilex paraguariensis* leaves by UPLC-PDA and QTOF-MS.[\[2\]](#)

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS quantification of dicafeoylquinic acid isomers in plant materials.

Sample Preparation (Plant Material)

- Grinding and Extraction:
 - Freeze-dry fresh plant material (e.g., leaves) to preserve the chemical integrity of the analytes.
 - Grind the dried material into a fine powder using a laboratory mill.
 - Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.
 - Add 20 mL of 80% methanol in water (v/v) as the extraction solvent.
 - Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

- Transfer the flask to a shaker and agitate at room temperature for 1 hour.
- Centrifuge the extract at 4,000 rpm for 15 minutes.
- Carefully collect the supernatant.
- For exhaustive extraction, the pellet can be re-extracted with an additional 20 mL of the extraction solvent, and the supernatants combined.
- Filtration:
 - Filter the final extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter before LC-MS/MS analysis.
 - Transfer the filtered extract into an autosampler vial for injection.

Liquid Chromatography (LC) Method

- System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of these isomers.
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the isomers. An example gradient is as follows:

Time (min)	% B
0.0	15
20.0	40
25.0	95
30.0	95
30.1	15

| 35.0 | 15 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL

Mass Spectrometry (MS) Method

- System: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode (ESI-) is preferred for the analysis of diCQAs as they readily form deprotonated molecules $[M-H]^-$.
- Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is the scan mode of choice due to its high selectivity and sensitivity. The precursor ion for all diCQA isomers is m/z 515.[1] The fragmentation of diCQAs typically involves the loss of one or both caffeoyl moieties.[3]

Table 2: MRM Transitions for Dicafeoylquinic Acid Isomers

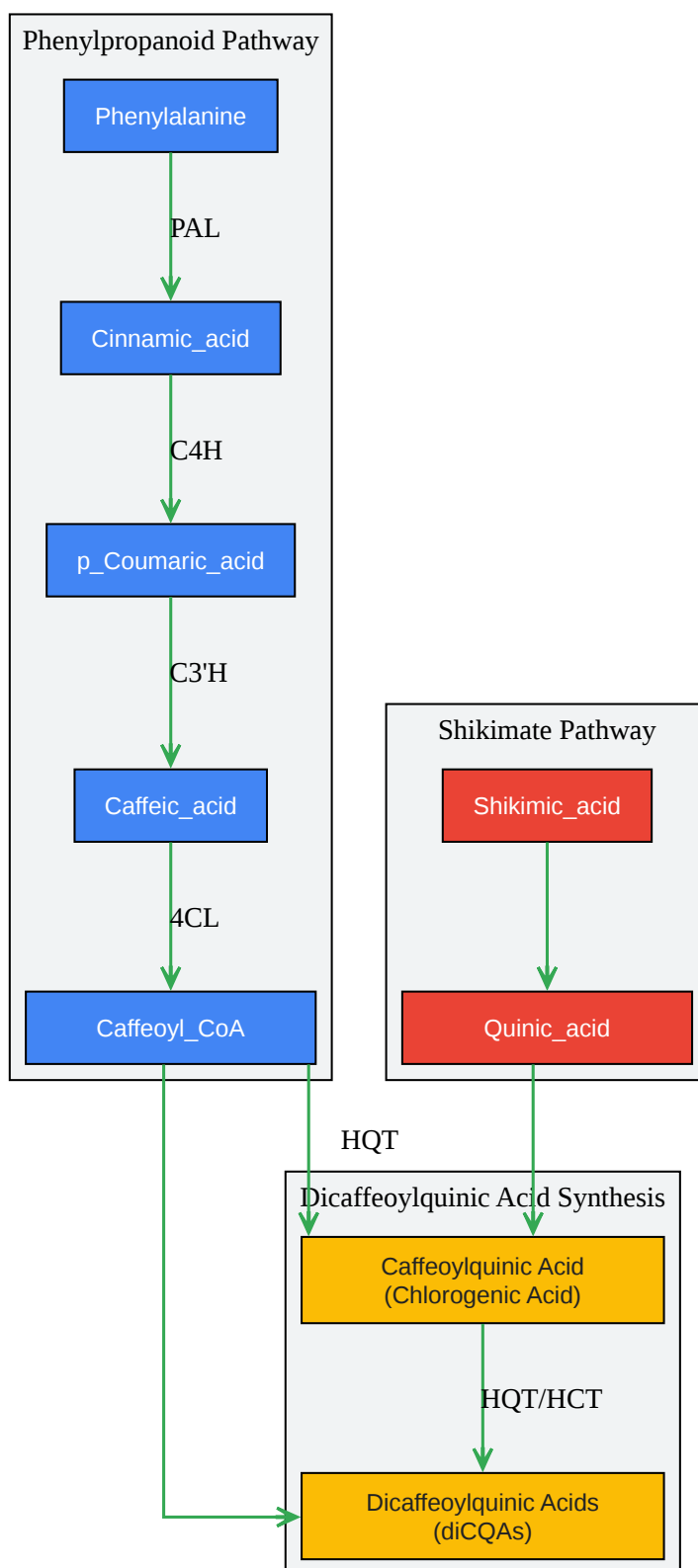
Isomer	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
1,3-dicaffeoylquinic acid	515.1	353.1	-25
1,5-dicaffeoylquinic acid	515.1	353.1	-25
3,4-dicaffeoylquinic acid	515.1	353.1	-25
3,5-dicaffeoylquinic acid	515.1	191.0	-30
4,5-dicaffeoylquinic acid	515.1	353.1	-25

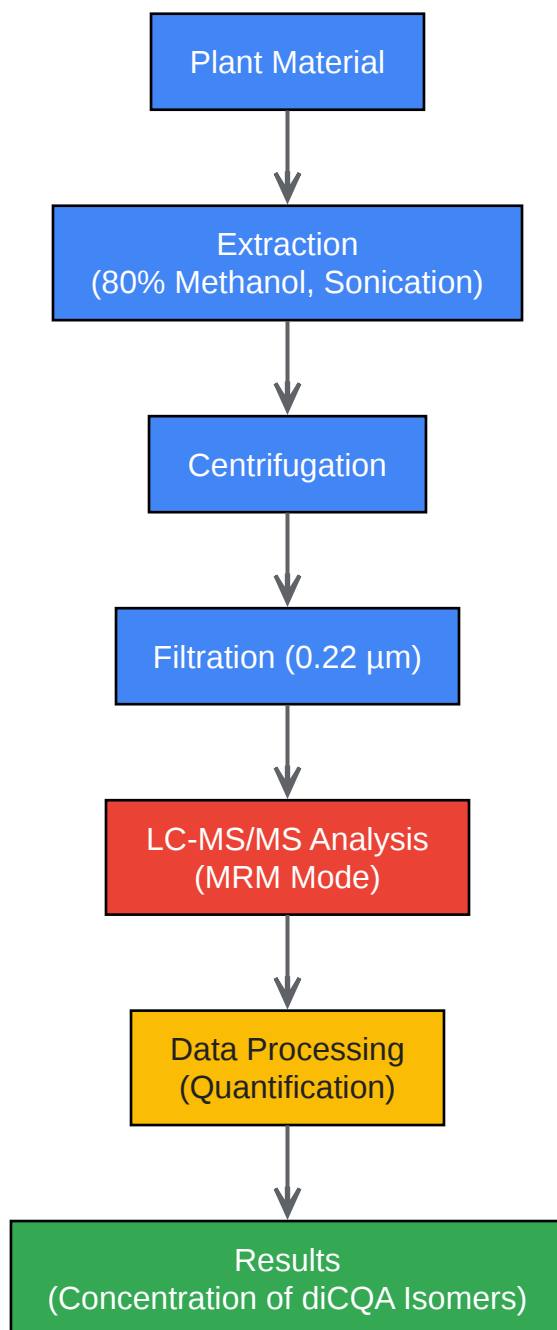
Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used. The product ion at m/z 353 corresponds to the loss of one caffeoyl residue, while the ion at m/z 191 represents the quinic acid moiety.[4]

Quantification

- **Calibration Curve:** Prepare a series of calibration standards of the available diCQA isomer standards at known concentrations in the initial mobile phase composition.
- **Data Analysis:** Generate a calibration curve by plotting the peak area of the analyte against its concentration. The concentration of the diCQA isomers in the samples can then be determined by interpolating their peak areas from the calibration curve.

Mandatory Visualization





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- To cite this document: BenchChem. [Application Note: LC-MS/MS Quantification of Dicaffeoylquinic Acid Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10762116/docs#application-note-lc-ms-ms-quantification-of-dicaffeoylquinic-acid-isomers\]](https://www.benchchem.com/product/b10762116/docs#application-note-lc-ms-ms-quantification-of-dicaffeoylquinic-acid-isomers)

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